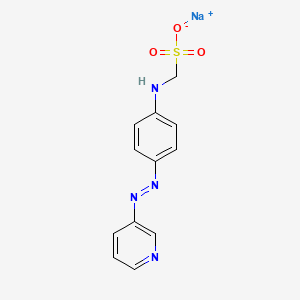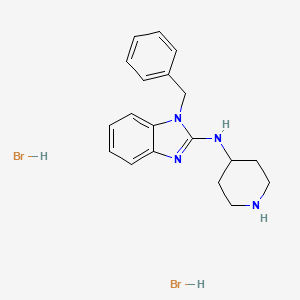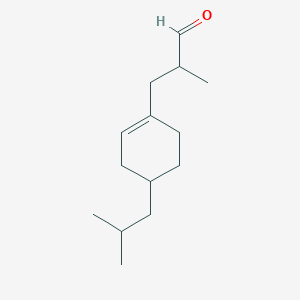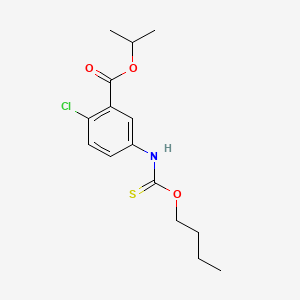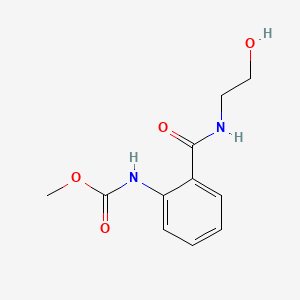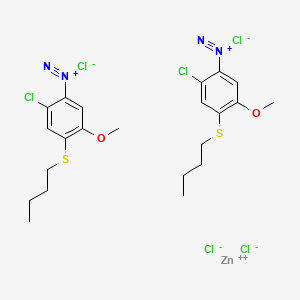
zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride is a complex organic compound with the molecular formula C22H28Cl6N4O2S2Zn. . This compound is characterized by its unique structure, which includes a diazonium group, a butylthio group, and a methoxy group attached to a benzene ring, coordinated with zinc and chloride ions.
Méthodes De Préparation
The synthesis of zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride involves several steps. One common method includes the diazotization of 2-chloro-4-(butylthio)-5-methoxyaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of zinc chloride to form the tetrachlorozincate complex . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, under appropriate conditions.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and zinc chloride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride involves its ability to form stable complexes with various substrates. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. The zinc ion plays a crucial role in stabilizing the diazonium group and facilitating these reactions .
Comparaison Avec Des Composés Similaires
Similar compounds include other diazonium salts, such as 4-methoxybenzenediazonium tetrafluoroborate and 2-amino-4-chloroanisole diazotated zinc chloride complex . Compared to these compounds, zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
52669-69-9 |
|---|---|
Formule moléculaire |
C22H28Cl6N4O2S2Zn |
Poids moléculaire |
722.7 g/mol |
Nom IUPAC |
zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C11H14ClN2OS.4ClH.Zn/c2*1-3-4-5-16-11-6-8(12)9(14-13)7-10(11)15-2;;;;;/h2*6-7H,3-5H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
WEKVMGKGAFMAFG-UHFFFAOYSA-J |
SMILES canonique |
CCCCSC1=C(C=C(C(=C1)Cl)[N+]#N)OC.CCCCSC1=C(C=C(C(=C1)Cl)[N+]#N)OC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


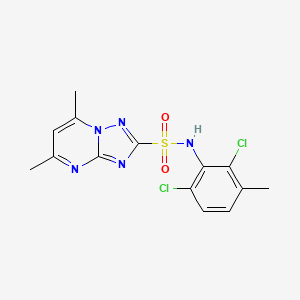
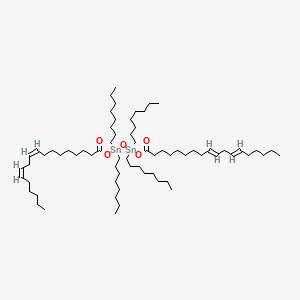
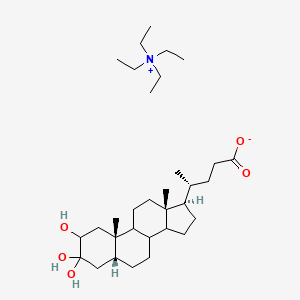
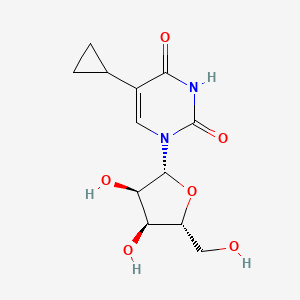

![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)

